N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide
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Overview
Description
N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide is an organic compound that features a benzoxazole ring substituted with chloro and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of 2-aminophenol with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Substituents: The chloro and dimethyl groups are introduced via electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while methylation can be done using methyl iodide in the presence of a base.
Amidation: The final step involves the coupling of the substituted benzoxazole with pentanoic acid or its derivatives to form the amide bond. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the amide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring and its substituents play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of a pentanamide group.
N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide: Similar structure but with a butanamide group instead of a pentanamide group.
Uniqueness
N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide is unique due to its specific combination of substituents and the length of the amide chain, which can influence its chemical reactivity and biological activity.
Biological Activity
N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C20H21ClN2O2 |
Molecular Weight | 356.85 g/mol |
LogP | 5.6832 |
Polar Surface Area | 40.431 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The benzoxazole moiety is crucial for binding to these targets, which modulates their activity and can lead to therapeutic effects.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties, particularly against various strains of bacteria. A study highlighted its effectiveness in inhibiting the growth of Staphylococcus aureus and Mycobacterium tuberculosis , suggesting its potential as a scaffold for developing new antibiotics .
Inhibition of Enzymatic Activity
This compound has been shown to inhibit specific enzymes crucial for bacterial survival. For instance, it has been identified as an inhibitor of pantothenate synthetase, a key enzyme in coenzyme A synthesis . This inhibition can disrupt essential metabolic pathways in bacteria.
Case Studies
- Antibacterial Screening : In a high-throughput screening study, this compound was evaluated alongside other derivatives for its ability to inhibit pantothenate synthetase. Results indicated that it showed significant inhibitory activity at concentrations as low as 10 µM .
- Toxicity Assessment : Evaluations conducted on the cytotoxicity of this compound revealed that it does not exhibit significant toxicity towards mammalian cells at therapeutic concentrations. This is crucial for its potential application in clinical settings .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of this compound, revealing that modifications to the benzoxazole ring can enhance its biological activity. The presence of the chloro group at the para position significantly increases its potency against bacterial targets .
Summary of Findings
Study Focus | Key Findings |
---|---|
Antimicrobial Activity | Effective against S. aureus and M. tuberculosis |
Enzyme Inhibition | Inhibits pantothenate synthetase |
Cytotoxicity | Low toxicity in mammalian cell lines |
Properties
Molecular Formula |
C20H21ClN2O2 |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide |
InChI |
InChI=1S/C20H21ClN2O2/c1-4-5-6-18(24)22-14-7-8-16(21)15(11-14)20-23-17-10-12(2)9-13(3)19(17)25-20/h7-11H,4-6H2,1-3H3,(H,22,24) |
InChI Key |
NLAKGBCJHAFVHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=CC(=CC(=C3O2)C)C |
Origin of Product |
United States |
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